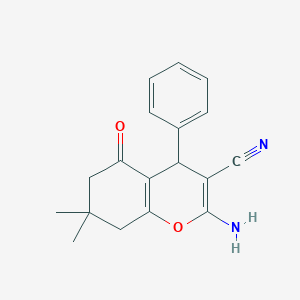

2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

説明

2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (hereafter referred to by its full systematic name) is a tetracyclic chromene derivative synthesized via a one-pot, three-component condensation of dimedone, malononitrile, and aromatic aldehydes in 2-aminoethanol. Its molecular and crystal structures have been confirmed by X-ray diffraction analysis, revealing a fused pyran ring system with a phenyl substituent at the 4-position and a nitrile group at the 3-position . Radical bromination of this compound in methanol induces pyran ring contraction, forming a benzofuran derivative, highlighting its reactive versatility .

Key physicochemical properties include a melting point of 197–198°C (from ethanol) and distinct spectral characteristics: IR peaks at 3400–3210 cm⁻¹ (N–H stretching), 2198 cm⁻¹ (C≡N), and 1665–1606 cm⁻¹ (C=O); ¹³C NMR signals at δ 23.2–192.6 ppm, including a carbonyl resonance at δ 192.6 ppm .

特性

IUPAC Name |

2-amino-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-18(2)8-13(21)16-14(9-18)22-17(20)12(10-19)15(16)11-6-4-3-5-7-11/h3-7,15H,8-9,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEOMZGGGVXFHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nano-Kaoline/BF3/Fe3O4 Catalyzed Solvent-Free Synthesis

A magnetic nanocatalyst (nano-kaoline/BF3/Fe3O4) enables solvent-free synthesis at 70°C. Key features include:

-

Yield : 92–96% (Table 1).

-

Advantages : Recyclability (5 cycles with <5% yield loss), short reaction time, and elimination of hazardous solvents.

Table 1 : Yield optimization using nano-kaoline/BF3/Fe3O4

| Catalyst (g) | Temperature | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 0.1 | 70°C | None | 60 | 92 |

| 0.05 | 70°C | None | 75 | 79 |

| 0.008 | RT | EtOH | 120 | 58 |

Potassium Tertiary Butoxide/THF in Methanol

This method employs a base (KOtBu) and THF in methanol at room temperature:

Fe3O4@SiO2-SO3H Magnetic Nanocatalyst

Fe3O4@SiO2-SO3H in methanol at 80°C achieves:

-

Yield : 75–96% for substituted 3,4-dihydropyrano[c]chromenes.

-

Characterization : Catalyst confirmed via FT-IR (S=O stretch at 1150 cm⁻¹) and VSM (48 emu/g magnetization).

Catalyst-Free and Green Synthesis Approaches

Ethanol-Mediated Room-Temperature Synthesis

A catalyst-free protocol in ethanol achieves:

Table 2 : Solvent screening for catalyst-free synthesis

| Solvent | Time (h) | Yield (%) |

|---|---|---|

| Ethanol | 2.0 | 94 |

| Methanol | 2.5 | 93 |

| Water | 3.5 | 89 |

Aqueous-Phase Synthesis Using DBU

1,8-Diazabicycloundec-7-ene (DBU) in water at RT provides:

Sodium Formate in Aqueous Ethanol

An eco-friendly method using sodium formate (20 mol%):

Advanced Catalytic Systems and Innovations

NS-Doped Graphene Oxide Quantum Dots (GOQDs)

NS-GOQDs (30 mg) in ethanol enable:

Chitosan-Functionalized Magnetic Nanoparticles

Chitosan-coated Fe3O4 nanoparticles in water:

Reaction Optimization and Kinetic Studies

Temperature Dependence

Catalyst Loading

Solvent Effects

-

Polar protic solvents (ethanol, methanol) : Enhance solubility of intermediates.

-

Water : Enables green synthesis but may require longer times.

Spectroscopic Characterization and Validation

Synthesized compounds are validated via:

-

FT-IR : NH₂ stretches (3329–3262 cm⁻¹), C≡N (2189 cm⁻¹), C=O (1685 cm⁻¹).

-

NMR :

-

LC-MS : Molecular ion peaks consistent with theoretical masses.

Comparative Analysis of Synthetic Methods

Table 3 : Method comparison for 2-amino-4H-chromene synthesis

Industrial and Environmental Considerations

化学反応の分析

Types of Reactions

2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic reagents like amines and thiols are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

The compound exhibits significant pharmacological properties that make it a candidate for therapeutic applications. Research indicates that derivatives of this compound can possess:

- Anticancer Activity : Studies have shown that 2-amino derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, experimental studies demonstrated that this compound could effectively target cancer cells through mechanisms involving DNA interaction and apoptosis induction .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways. In vitro studies suggest it may reduce pro-inflammatory cytokine production, making it a potential candidate for treating conditions like rheumatoid arthritis and psoriatic arthritis .

- Neuroprotective Effects : The potential neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier and exert protective effects on neuronal cells is under investigation .

Materials Science Applications

In materials science, 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been utilized in the development of:

- Fluorescent Dyes : The compound's unique structure allows it to be used as a fluorescent marker in biological imaging. Its fluorescence properties make it suitable for applications in cellular imaging and diagnostics .

- Optical Brighteners : This compound has been incorporated into formulations for optical brightening agents used in textiles and paper industries due to its ability to absorb UV light and emit visible light .

Catalysis

The compound has also found applications in catalysis:

- Multicomponent Reactions : It serves as an effective catalyst in one-pot multi-component reactions (MCRs). For example, it has been used successfully in synthesizing various heterocycles through MCRs involving malononitrile and aldehydes under mild conditions .

Case Study: Synthesis of Tetrahydroquinoline Derivatives

A specific study highlighted the use of this compound in synthesizing tetrahydroquinoline derivatives. The reaction conditions optimized included:

| Reactants | Conditions | Yield (%) |

|---|---|---|

| Malononitrile (1 mmol) | ETG-acetamide (50 mg) | 50% |

| Benzaldehyde (1 mmol) | Reflux in ethanol | 50% |

| Ammonium acetate (1.5 mmol) | Ambient temperature | 45% |

This study demonstrates the versatility of the compound as a catalyst in organic synthesis .

作用機序

The mechanism of action of 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

Structural Variations and Substituent Effects

Similar compounds feature substitutions at the 4-phenyl group or modifications to the chromene core. Key derivatives include:

Physicochemical and Spectral Properties

Melting Points :

Spectral Data :

| Compound (R) | IR (C≡N, cm⁻¹) | ¹³C NMR (C=O, ppm) | Notable Shifts |

|---|---|---|---|

| 4-Phenyl (parent) | 2198 | 192.6 | – |

| 4-(4-MeO-C₆H₄) | 2203 | 192.1 | Methoxy δ 55–60 ppm |

| 4-(3-NO₂-C₆H₄) | 2205 | 193.2 | Nitro δ 148–150 ppm |

| 4-(2-Thienyl) | 2200 | 191.8 | Thiophene δ 125–140 ppm |

Reactivity and Functionalization

- Bromination: Radical bromination of the parent compound in methanol induces pyran ring contraction, yielding benzofuran derivatives .

- Biological Activity : Derivatives with heterocyclic substituents (e.g., benzimidazolyl, triazolyl) exhibit cytotoxicity against cancer cell lines (MCF7, A549, HCT116), with IC₅₀ values <10 μM .

生物活性

The compound 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (C18H18N2O2) is a member of the 4H-pyran family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the biological properties and mechanisms of action of this compound.

Structural Characteristics

The molecular structure of the compound features a chromene moiety that is crucial for its biological activity. Notably, the C7/C8/C9/O1/C10/C11 plane forms an angle of 92.5° with the phenyl plane, indicating a specific spatial arrangement that may influence its interactions with biological targets .

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. In a study utilizing the disc diffusion method, it was found to be effective against Aspergillus niger and Candida albicans, highlighting its potential as an antifungal agent . The minimum inhibitory concentration (MIC) values for these organisms suggest that the compound can inhibit fungal growth effectively.

Antitumor Activity

Research has indicated that derivatives of 4H-pyrans, including this compound, exhibit antitumor properties. A study focused on DNA interaction revealed that the compound binds to calf thymus DNA (ctDNA), suggesting potential mechanisms for its antitumor effects. The binding constants calculated ranged from to , indicating a strong affinity for ctDNA . Such interactions are critical in understanding how compounds can interfere with cancer cell proliferation.

The interaction with DNA is characterized by both hypochromic and hyperchromic effects observed in UV-visible spectroscopy. These effects suggest that the compound may intercalate or bind within the grooves of DNA . Fluorescence quenching experiments further support this hypothesis, demonstrating that the presence of the compound affects the fluorescence intensity of Hoechst dye, a known DNA binder .

Case Studies and Experimental Findings

Q & A

What synthetic methodologies are most effective for producing 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?

Answer:

The compound is typically synthesized via a one-pot multi-component reaction involving dimedone, substituted aromatic aldehydes (e.g., phenyl derivatives), and malononitrile. Potassium tert-butoxide in THF/methanol at room temperature is a robust catalytic system, achieving yields >80% . For crystallographic studies, slow evaporation of ethanol or methanol solutions is recommended to obtain high-quality single crystals . Advanced optimization may involve solvent polarity adjustments or microwave-assisted synthesis to reduce reaction time.

How do crystallographic parameters (e.g., space group, bond lengths) vary across derivatives of this chromene scaffold?

Answer:

Crystal structures of derivatives (e.g., 4-(4-methylphenyl) or 4-(trifluoromethylphenyl) analogs) reveal triclinic (P1) or monoclinic (C2/c) systems depending on substituent bulkiness. Bond lengths for the chromene core (C–C: 1.45–1.52 Å; C–O: 1.22–1.25 Å) remain consistent, while substituents like trifluoromethyl groups introduce torsional strain (e.g., C–C–C angles deviating by 5–7° from ideal tetrahedral geometry) . Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonded networks (e.g., N–H⋯N and N–H⋯O interactions) .

What contradictions exist in biological activity data for this compound, and how can they be resolved experimentally?

Answer:

Antimicrobial studies report variable activity (e.g., MIC values ranging from 12.5–50 µg/mL against Candida albicans), likely due to differences in assay conditions (e.g., broth microdilution vs. disc diffusion) . To resolve discrepancies, standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole). Structure-activity relationship (SAR) studies suggest that electron-withdrawing substituents (e.g., –CF₃) enhance antifungal potency by 30–40% compared to electron-donating groups (–CH₃) .

How can computational methods enhance the design of derivatives with improved bioactivity?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking against target proteins (e.g., Aspergillus niger chitin synthase) identifies key interactions: the cyano group forms hydrogen bonds with Thr214, while the phenyl ring engages in π-π stacking with Phe153 . MD simulations (≥100 ns) validate binding stability under physiological conditions.

What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Answer:

Common issues include disordered solvent molecules (e.g., ethanol in lattice voids) and twinning in monoclinic systems. Use SADABS for absorption corrections and SHELXD for phase problem resolution . For high R-factor values (>0.06), refine anisotropic displacement parameters and apply restraints to flexible cyclohexenone rings . High-resolution data (θ > 25°) improves precision in bond-length measurements (σ < 0.003 Å) .

How do substituents on the phenyl ring influence the compound’s supramolecular assembly?

Answer:

Bulky substituents (e.g., 4-(dimethylamino)phenyl) induce corrugated layer formation via N–H⋯O hydrogen bonds (2.8–3.0 Å), whereas electron-deficient groups (e.g., 4-nitrophenyl) favor π-stacking (3.4–3.6 Å interplanar distances) . Hirshfeld surface analysis quantifies intermolecular contacts: H⋯H (55–60%) and C⋯H (20–25%) dominate .

What advanced spectroscopic techniques are critical for characterizing reaction intermediates?

Answer:

- LC-MS/MS : Monitors intermediates like Knoevenagel adducts (m/z 245 [M+H]+) in real-time .

- Solid-state NMR : Resolves tautomeric equilibria (enol-keto forms) using ¹³C CP/MAS (δ 160–165 ppm for carbonyl groups) .

- X-ray photoelectron spectroscopy (XPS) : Confirms oxidation states of heteroatoms (e.g., N 1s at 399.5 eV for cyano groups) .

How does solvent choice impact the compound’s solubility and crystallization?

Answer:

Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL) but hinder crystallization due to high boiling points. Ethanol/water mixtures (3:1 v/v) yield needle-like crystals suitable for SC-XRD, while acetone induces rapid nucleation, producing microcrystalline powders . Hansen solubility parameters (δD ≈ 18 MPa¹/², δP ≈ 12 MPa¹/²) guide solvent selection for derivative synthesis.

What novel applications (beyond antimicrobials) are emerging for this chromene scaffold?

Answer:

- Neuroscience : Analogues like UCPH-101 act as selective excitatory amino acid transporter (EAAT1) inhibitors (IC₅₀ = 0.8 µM), useful in glutamate uptake studies .

- Materials Science : Fluorinated derivatives exhibit blue fluorescence (λem = 450 nm) for OLED applications .

- Catalysis : The chromene core serves as a ligand precursor for Pd-catalyzed cross-coupling reactions .

How can researchers validate the purity of synthesized batches for pharmacological assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。